molecular formula C10H14BrClFN B13576352 1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride

1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride

Cat. No.: B13576352
M. Wt: 282.58 g/mol
InChI Key: MKGPWBJEALEHCM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride is a chemical compound with the molecular formula C10H14BrClFN. It is a derivative of phenylbutanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring.

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and activity at target sites. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(4-Bromo-3-fluorophenyl)butan-1-aminehydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity.

Properties

Molecular Formula

C10H14BrClFN

Molecular Weight

282.58 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H13BrFN.ClH/c1-2-3-10(13)7-4-5-8(11)9(12)6-7;/h4-6,10H,2-3,13H2,1H3;1H

InChI Key

MKGPWBJEALEHCM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)Br)F)N.Cl

Origin of Product

United States

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